rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis
Description
rac-(3aR,7aS)-Octahydro-1H-isoindole-2-sulfonyl chloride, cis is a bicyclic organic compound featuring a fused six-membered and five-membered saturated ring system. Its stereochemistry is defined by the (3aR,7aS) configuration, indicating the spatial arrangement of substituents around the chiral centers. The sulfonyl chloride (-SO₂Cl) functional group at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. This compound’s hydrochloride salt form (e.g., CAS 161829-92-1) is noted for improved aqueous solubility, which is critical for pharmacological applications .
Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPCNUACPXGBOH-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, involves several steps, often beginning with the formation of the octahydroisoindole core. This may be achieved through hydrogenation of isoindole derivatives. The sulfonyl chloride group is then introduced via sulfonylation reactions using reagents such as thionyl chloride. Reaction conditions typically require controlled temperatures and inert atmospheres to prevent undesired side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound, is scaled up by optimizing reaction parameters to enhance yield and purity. This often involves the use of continuous flow reactors, which provide better control over reaction conditions compared to batch processes. The sulfonylation step is performed under stringent conditions to ensure high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, can participate in various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making this compound suitable for substitution reactions to form sulfonamide derivatives.
Oxidation and reduction: The octahydroisoindole core can undergo redox reactions, although these are less common compared to nucleophilic substitutions.
Elimination reactions: Under certain conditions, it can undergo elimination to form unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, which react with the sulfonyl chloride to form sulfonamides and sulfonates, respectively.
Oxidizing agents: Although less frequently used, oxidizing agents can alter the octahydroisoindole structure.
Elimination conditions: High temperatures and bases can induce elimination reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Resulting from reactions with alcohols.
Unsaturated isoindoles: Formed under elimination conditions.
Scientific Research Applications
Rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, finds applications across various fields:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, contributing to drug discovery.
Medicine: Investigated for its pharmacological properties, particularly in designing sulfonamide-based drugs.
Industry: Employed in the synthesis of specialty chemicals and polymers, owing to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism by which rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, exerts its effects is largely driven by the reactivity of the sulfonyl chloride group. This group can form strong covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable sulfonamide linkages. Molecular targets include enzymes and receptors that contain nucleophilic residues like serine, cysteine, and lysine. The pathways involved are typically those associated with nucleophilic attack and substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclic Frameworks
(a) rac-(3aR,7aS)-1-(Propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride, cis
- Molecular Formula : C₉H₁₈ClN₃O
- Molecular Weight : 219.71 g/mol
- Key Features: Contains an imidazolidinone ring fused to a pyridine moiety. Substituted with a propan-2-yl group, enhancing lipophilicity. Hydrochloride salt improves solubility (similar to the isoindole derivative).
- Priced at $576–$6,282 depending on quantity .
Comparison :
- Unlike the isoindole-sulfonyl chloride, this compound lacks electrophilic reactivity due to the absence of a sulfonyl chloride group. Its imidazolidinone moiety instead enables hydrogen bonding, which may favor target binding in drug design.
(b) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
- Molecular Formula: C₁₀H₈ClNO₂
- Molecular Weight : 209.63 g/mol
- Key Features :
- Planar indole core with a carboxylic acid group at position 2.
- Chlorine and methyl substituents enhance metabolic stability.
- Applications : Used as a building block for synthesizing bioactive molecules, including kinase inhibitors .
Comparison :
- The indole structure is aromatic and less conformationally restricted compared to the saturated isoindole framework.
Stereochemical and Functional Group Variations
(a) (2S,3aS,6S,7aS)-Choi-l-DAA
- Key Features: A bicyclic amino acid derivative isolated from marine sources. Shares the (3aS,7aS) stereochemistry with the target compound. Contains a Choi (cyclohexenyloxycarbonyl) group, influencing biological activity .
Comparison :
- While both compounds exhibit rigid bicyclic frameworks, the Choi group in this derivative enables interactions with proteases or receptors, whereas the sulfonyl chloride in the isoindole derivative is more suited for covalent modifications.
Biological Activity
Rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a bicyclic structure that contributes to its reactivity and biological interactions. The sulfonyl chloride functional group is particularly noteworthy for its electrophilic nature, which can facilitate various chemical reactions.
Antimicrobial Activity
Several studies have assessed the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has shown promising activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Research indicates that the compound's activity may be attributed to its ability to inhibit bacterial folate synthesis pathways, a mechanism common among sulfonamide antibiotics.
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has been shown to reduce neuronal cell death and inflammation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The researchers found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that further optimization could enhance its therapeutic potential.
Study 2: Anticancer Activity
In a research article featured in Cancer Research, the anticancer effects of this compound were investigated using various cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers. The authors suggested that this compound could serve as a lead for developing new anticancer agents.
Study 3: Neuroprotection
A neuropharmacological study published in Neuropharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation. This study highlights the potential for this compound in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via chlorosulfonation of the parent isoindole scaffold. A documented approach involves reacting (3aR,7aS)-octahydro-1H-isoindole with chlorosulfonyl isocyanate under anhydrous conditions, followed by purification via recrystallization or column chromatography . Key variables include temperature control (0–5°C to minimize hydrolysis), stoichiometric ratios (excess sulfonating agent), and inert atmosphere (argon/nitrogen). Reproducibility hinges on rigorous exclusion of moisture due to the sulfonyl chloride’s hydrolytic instability.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry (e.g., rac vs. enantiopure forms) by analyzing unit cell parameters and spatial arrangement .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). A baseline separation with >95% purity is achievable with mobile phases like hexane/isopropanol (90:10) .
- NMR : Key signals include sulfonyl chloride protons (δ 3.5–4.0 ppm) and isoindole backbone protons (δ 1.2–2.8 ppm). NOESY correlations can confirm cis configuration by identifying spatial proximity between 3aR and 7aS hydrogens .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer :
- Storage : Under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis.
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) and gloveboxes for moisture-sensitive reactions. Quench residual sulfonyl chloride with ice-cold aqueous NaHCO₃ to avoid exothermic decomposition .
Advanced Research Questions
Q. What role does This compound play in synthesizing sulfonamide-based bioactive molecules, and how can its reactivity be modulated?
- Methodological Answer : The sulfonyl chloride acts as a sulfonylation agent for amines, alcohols, or thiols. Reactivity is tunable via:
- Electrophilicity enhancement : Lewis acids (e.g., AlCl₃) activate the sulfonyl group for nucleophilic attack.
- Steric effects : Bulky substituents on the isoindole scaffold reduce reaction rates, enabling selective functionalization .
- Example: Reacting with primary amines at –10°C in DMF yields sulfonamides with >80% conversion, monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
Q. How can researchers resolve contradictions in reported stereochemical outcomes when using this compound in asymmetric catalysis?
- Methodological Answer : Discrepancies often arise from:
- Racemization during synthesis : Mitigate by lowering reaction temperatures (<0°C) and avoiding protic solvents.
- Chiral auxiliary interference : Use enantiopure ligands (e.g., BINAP) to enforce stereocontrol.
- Analytical validation : Cross-validate results using circular dichroism (CD) and vibrational circular dichroism (VCD) to detect subtle enantiomeric excess (ee) differences .
Q. What strategies are recommended for troubleshooting low yields in multi-step syntheses involving this sulfonyl chloride?
- Methodological Answer :
- Stepwise monitoring : Use LC-MS or inline IR to identify intermediates and side products.
- Byproduct analysis : Hydrolysis to sulfonic acid (δ 1700 cm⁻¹ in FTIR) indicates moisture contamination.
- Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloroethane) to suppress competing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
